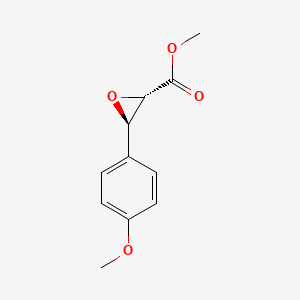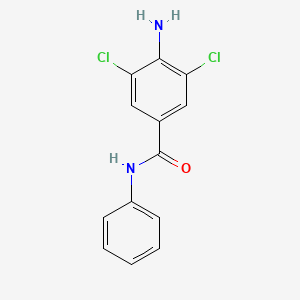
Phenol, 4-((2-methoxy-5-methyl-4-((4-nitrophenyl)azo)phenyl)azo)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 4-((2-methoxy-5-methyl-4-((4-nitrophenyl)azo)phenyl)azo)- is a complex organic compound known for its vibrant color and unique chemical properties. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in various industries, including textiles, printing, and cosmetics, due to their vivid colors and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-((2-methoxy-5-methyl-4-((4-nitrophenyl)azo)phenyl)azo)- typically involves a multi-step process. One common method is the diazotization of 4-nitroaniline followed by azo coupling with 2-methoxy-5-methylphenol. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the intermediates and the final product.
Diazotization: 4-nitroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 2-methoxy-5-methylphenol in an alkaline medium to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pH, and reactant concentrations, which is crucial for producing high-quality azo dyes.
化学反应分析
Types of Reactions
Phenol, 4-((2-methoxy-5-methyl-4-((4-nitrophenyl)azo)phenyl)azo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Phenol, 4-((2-methoxy-5-methyl-4-((4-nitrophenyl)azo)phenyl)azo)- has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, printing inks, and cosmetics due to its vibrant color and stability.
作用机制
The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The azo group can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the environment in which the compound is used.
相似化合物的比较
Phenol, 4-((2-methoxy-5-methyl-4-((4-nitrophenyl)azo)phenyl)azo)- is unique due to its specific substitution pattern and the presence of both methoxy and nitro groups. Similar compounds include:
Phenol, 4-((2-methoxy-4-((4-nitrophenyl)azo)phenyl)azo)-: Lacks the methyl group, leading to different chemical properties.
Phenol, 4-((2-methyl-4-((4-nitrophenyl)azo)phenyl)azo)-: Lacks the methoxy group, affecting its solubility and reactivity.
Phenol, 4-((2-methoxy-5-methyl-4-((3-nitrophenyl)azo)phenyl)azo)-: The nitro group is in a different position, altering its electronic properties and reactivity.
These comparisons highlight the uniqueness of Phenol, 4-((2-methoxy-5-methyl-4-((4-nitrophenyl)azo)phenyl)azo)- in terms of its chemical structure and resulting properties.
属性
CAS 编号 |
66104-64-1 |
|---|---|
分子式 |
C20H17N5O4 |
分子量 |
391.4 g/mol |
IUPAC 名称 |
4-[[2-methoxy-5-methyl-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol |
InChI |
InChI=1S/C20H17N5O4/c1-13-11-19(24-22-15-5-9-17(26)10-6-15)20(29-2)12-18(13)23-21-14-3-7-16(8-4-14)25(27)28/h3-12,26H,1-2H3 |
InChI 键 |
LHPIFJDDBQLOAK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])OC)N=NC3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline](/img/structure/B15196157.png)






